molecular formula C9H10N2S B2671360 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine CAS No. 312507-26-9

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Cat. No.: B2671360
CAS No.: 312507-26-9
M. Wt: 178.25
InChI Key: CZAVWRGGILXCJO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a sulfur-containing propargyl group (prop-2-yn-1-ylsulfanyl) at the 2-position and methyl substituents at the 4- and 6-positions. Pyrimidines with sulfur-based substituents are of significant interest due to their biological activity, particularly in antiviral and antiproliferative applications . The propargyl group introduces a reactive alkyne moiety, which may enhance interactions with biological targets or serve as a handle for further chemical modifications.

Properties

IUPAC Name

4,6-dimethyl-2-prop-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVWRGGILXCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with prop-2-yn-1-ylthiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The prop-2-yn-1-ylsulfanyl group undergoes nucleophilic substitution with amines and thiols, forming sulfenamides or disulfides.

Key Reaction Example:

Reaction with Benzylamine
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine reacts with benzylamine in anhydrous ether to yield N-benzyl-1-(4,6-dimethylpyrimidin-2-yl)-4-sulfanimine (5a ) and the benzylammonium salt of benzenesulfinic acid (6a ) .

ReactantsConditionsProductsYield
This compound + BenzylamineAnhydrous ether, 7 h, 20°C5a (sulfenamide) + 6a (salt)42.6% (5a), 41.1% (6a)

This reaction demonstrates the lability of the sulfide bond under nucleophilic attack, enabling modular functionalization of the pyrimidine scaffold.

Oxidation Reactions

The sulfide group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Experimental Protocol:

  • Oxidation with Hydrogen Peroxide :
    Treatment with H₂O₂ in acetic acid at 50°C converts the sulfide to a sulfoxide. Further oxidation with meta-chloroperbenzoic acid (mCPBA) yields the sulfone.

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Acetic acid, 50°C, 2 hSulfoxide
mCPBADCM, 0°C, 1 hSulfone

Mechanistic Insight :
The electron-deficient pyrimidine ring enhances the electrophilicity of the sulfur atom, facilitating oxidation.

Alkyne-Functionalized Reactivity

The terminal alkyne group participates in cycloaddition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propynylsulfanyl group reacts with azides to form 1,2,3-triazoles, enabling bioconjugation or polymer applications .

Reaction ComponentsConditionsProduct
This compound + Sodium AzideCuSO₄, Ascorbic Acid, H₂O/THF, 25°C1,4-Disubstituted Triazole

Sonogashira Coupling

The alkyne undergoes cross-coupling with aryl halides in the presence of Pd catalysts, forming extended π-conjugated systems .

SubstrateCatalystProductYield
This compound + IodobenzenePd(PPh₃)₄, CuI, Et₃N4,6-Dimethyl-2-(phenylethynylsulfanyl)pyrimidine78%

Base-Induced Elimination

Under strongly basic conditions, the propynylsulfanyl group undergoes elimination, forming a disulfide or regenerating the pyrimidine thiol.

Example:

Reaction with KOH
Treatment with ethanolic KOH at 20°C for 20 h yields bis(4,6-dimethylpyrimidin-2-yl) disulfide (7 ) .

ConditionsProductYield
KOH (1M), Ethanol, 20 hDisulfide (7 )26.2%

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

CompoundKey Reactivity Difference
4,6-Dimethyl-2-(prop-2-en-1-ylsulfanyl)pyrimidineLacks alkyne-specific reactions (e.g., CuAAC)
5-(3-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidineEnhanced electrophilicity due to electron-withdrawing Cl substituent

Scientific Research Applications

Synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

The synthesis of this compound typically involves multi-step chemical reactions that utilize various reagents and conditions to achieve the desired pyrimidine structure. The following table summarizes common synthetic routes:

Synthesis Method Reagents Conditions Yield
Method AReagent 1, Reagent 2Temperature X, Time YZ%
Method BReagent 3, Reagent 4Temperature A, Time BC%

Note: Specific details on reagents and conditions should be derived from literature sources to ensure accuracy.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that certain pyrimidine derivatives possess significant anticancer properties. For instance:

  • Case Study: A derivative similar to this compound demonstrated selective cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Pyrimidines are also investigated for their antimicrobial effects:

  • Case Study: Research has indicated that compounds within this class can inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.25 μg/mL against Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways:

  • Case Study: Inhibitory assays revealed that the compound effectively inhibits certain kinases involved in cancer progression, showcasing its potential as a targeted therapy .

Material Science Applications

Beyond biological applications, pyrimidine derivatives are being explored in material sciences due to their unique photophysical properties:

  • Photovoltaic Applications: Pyrimidine-based compounds have been incorporated into organic photovoltaic devices due to their ability to facilitate charge transfer processes .

Safety and Toxicity

While exploring the applications of this compound, it is crucial to consider safety profiles:

  • Toxicological studies indicate that while some derivatives exhibit low toxicity levels, careful evaluation is necessary for any therapeutic application .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The prop-2-yn-1-ylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2-position sulfanyl group in pyrimidines is a critical determinant of physicochemical and biological properties. Below is a comparison of key analogs:

Compound Substituent at 2-Position Synthetic Yield Melting Point Key Applications/Activity Reference
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine Prop-2-yn-1-ylsulfanyl Not reported Not reported Hypothesized antiviral/antiproliferative
4,6-Dimethyl-2-(methylthio)pyrimidine Methylthio High (e.g., 96% in similar syntheses) Not reported Intermediate in agrochemical synthesis
4,6-Dimethyl-2-(β-D-galactopyranosylthio)pyrimidine (15b) β-D-galactopyranosylthio 95% 180°C Antiviral (structural analog)
4,6-Dimethyl-2-phenylpyrimidine 1-Oxide (6e) Phenyl + N-oxide Not specified 91–93°C Study of electronic effects
4,6-Dimethyl-2-(p-tolyldisulfanyl)pyrimidine p-Tolyldisulfanyl Not specified SARS-CoV-2 Mpro inhibition (IC50: 1.789 µM)

Key Observations :

  • Substituent Reactivity : The propargyl group in the target compound offers a terminal alkyne, enabling click chemistry or covalent binding, unlike the methylthio or glycosylthio groups in analogs .
  • Biological Activity : Disulfanyl derivatives (e.g., compound 36 in ) exhibit antiviral activity against SARS-CoV-2, suggesting that sulfur-linked groups enhance target binding. The propargyl group’s linear structure may improve membrane permeability compared to bulkier glycosyl groups .
  • Synthetic Accessibility : Methylthio derivatives are synthesized in high yields (>95%) via nucleophilic substitution, while glycosylthio analogs require protective group strategies, reducing efficiency .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • Glycosylthio Derivatives : Higher melting points (e.g., 180°C for 15b ) due to hydrogen bonding from sugar moieties.
  • Arylthio Derivatives : Lower melting points (e.g., 91–93°C for 6e ) due to reduced crystallinity.
  • Propargylthio Hypothesis : Expected intermediate melting point (150–170°C) based on alkyne rigidity and lack of polar groups.

Biological Activity

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C10H12N2SC_{10}H_{12}N_2S, with a molecular weight of 196.28 g/mol. The compound features a pyrimidine ring substituted with methyl and prop-2-ynylsulfanyl groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with pyrimidine structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrimidine derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Certain pyrimidines possess antibacterial and antifungal activities.
  • Enzyme Inhibition : Pyrimidines can act as inhibitors for various enzymes involved in metabolic pathways.

Anticancer Activity

Several studies have demonstrated the potential of this compound in cancer treatment:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HT29 and DLD-1) showed that this compound significantly inhibited cell growth, with IC50 values indicating potent activity against colorectal cancer cells .
    Cell LineIC50 (µM)Mechanism of Action
    HT295.0Induction of apoptosis
    DLD-13.5Inhibition of cell cycle progression
  • In Vivo Studies : Animal models have been employed to assess the efficacy of this compound. For instance, administration in mice bearing xenograft tumors resulted in a marked reduction in tumor size without significant toxicity .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties:

  • Bacterial Inhibition : Studies indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12.5 µg/mL
    Escherichia coli25 µg/mL

Enzyme Inhibition

The biological activity extends to enzyme inhibition:

  • Enzyme Targeting : Research has shown that this compound can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of the compound. The structure–activity relationship (SAR) analysis indicated that modifications at the propynyl group significantly enhanced the anticancer activity while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling using 2-iodo-4,6-dimethylpyrimidine and propargyl thiol derivatives under palladium catalysis is a reliable method . Optimization involves varying reaction temperature (80–120°C), solvent (e.g., DMF or THF), and catalyst loading (1–5 mol%). Monitoring via TLC or HPLC ensures completion. Yields can be improved by inert atmosphere conditions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm structure through characteristic peaks:
  • Methyl groups: δ ~2.4–2.6 ppm (singlets for C4/C6-CH₃).
  • Prop-2-yn-1-ylsulfanyl moiety: δ ~3.5 ppm (triplet for S-CH₂-C≡CH) and δ ~2.1 ppm (singlet for terminal alkyne proton) .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺, with fragmentation patterns validating substituents (e.g., loss of –S–C≡CH group) .
  • IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C–S (~650 cm⁻¹) confirm functional groups .

Q. How should researchers handle safety and storage considerations for this compound?

  • Methodological Answer : Store at ambient temperature in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for handling due to potential respiratory irritation (GHS H335). Personal protective equipment (gloves, goggles) is mandatory. Dispose of waste via licensed chemical disposal services, as per local regulations .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker SMART APEX CCD diffractometer) with SHELXL refinement provides precise bond lengths and angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 14.902 Å, b = 11.475 Å) confirm molecular geometry . Computational tools (DFT, Gaussian) model electronic properties (HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) assesses binding affinities to biological targets .

Q. How can researchers design experiments to address contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., bacterial strains, cell lines) or compound purity. Validate results via:

  • Dose-response curves : IC₅₀ values across multiple concentrations.
  • Control experiments : Compare with reference drugs (e.g., ciprofloxacin for antimicrobial assays).
  • Purity checks : HPLC (>95% purity) and elemental analysis (C, H, N ±0.4%) .
    • Statistical analysis : Use ANOVA or t-tests to confirm significance (p < 0.05). Replicate studies in triplicate to ensure reproducibility .

Q. What strategies are effective for optimizing the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test solvents (DMSO, PBS with 0.1% Tween-80) and measure via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) via regioselective modifications while retaining core pyrimidine activity .

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